Carboxymethyl oxyimino acetophenone

Description

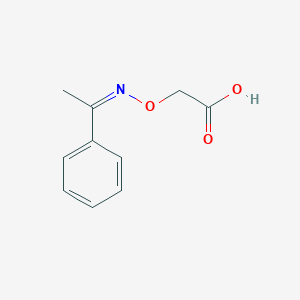

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylideneamino)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSPUQDYCFCXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253652 | |

| Record name | 2-[[(1-Phenylethylidene)amino]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-09-0 | |

| Record name | 2-[[(1-Phenylethylidene)amino]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1-Phenylethylidene)amino]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Carboxymethyl Oxyimino Acetophenone: A Technical Guide

This document provides a comprehensive technical overview for the synthesis and characterization of Carboxymethyl oxyimino acetophenone. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide outlines a reliable two-step synthetic pathway, details the necessary experimental protocols, and presents the analytical data required for structural confirmation of the intermediate and final products.

Overview of Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the oximation of acetophenone to form an intermediate, acetophenone oxime. The second step is a Williamson ether synthesis, where the acetophenone oxime is O-alkylated using chloroacetic acid to yield the final product.

"physical and chemical properties of Carboxymethyl oxyimino acetophenone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone, scientifically known as 2-((1-phenylethylidene)aminooxy)acetic acid, is an organic compound with the chemical formula C₁₀H₁₁NO₃. It belongs to the class of O-substituted oximes derived from acetophenone. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is structurally characterized by an acetophenone core where the carbonyl oxygen is replaced by an oxyimino group, which is further substituted with a carboxymethyl group. This structural feature imparts specific chemical and physical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | 2-((1-phenylethylidene)aminooxy)acetic acid | IUPAC Nomenclature |

| Synonyms | This compound, Acetophenone O-(carboxymethyl)oxime | |

| CAS Number | 1205-09-0 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | Calculated |

| Boiling Point | 335.3 °C at 760 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| pKa | 3.10 ± 0.10 | Predicted |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Table 2: Spectral Data of Acetophenone Oxime

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 2.34 (s, 3H), 7.41-7.43 (m, 3H), 7.65-7.66 (m, 2H), 9.79 (brs, 1H)[2] |

| ¹³C NMR (CDCl₃) | δ 12.5, 126.2, 128.7, 129.4, 136.6, 156.1[2] |

| FTIR (ATR) | 3236, 1497, 1370, 1302, 1005, 925 cm⁻¹[2] |

| Mass Spectrum (ESI) | m/z calcd for C₈H₁₀NO [M+H]⁺ 136.0762, found 136.0765[2] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the formation of acetophenone oxime from acetophenone, followed by the O-alkylation of the oxime with a haloacetic acid derivative, a reaction known as the Williamson ether synthesis.

Step 1: Synthesis of Acetophenone Oxime

This protocol is adapted from established procedures for the synthesis of oximes.

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of warm water.

-

Add the aqueous solution to the ethanolic solution of acetophenone.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product to obtain acetophenone oxime.

Purification: The crude acetophenone oxime can be purified by recrystallization from a suitable solvent such as aqueous ethanol or a mixture of ethyl acetate and hexane.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This proposed protocol is based on the principles of the Williamson ether synthesis for the O-alkylation of oximes.

Materials:

-

Acetophenone oxime (from Step 1)

-

Chloroacetic acid or Ethyl chloroacetate

-

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

-

A suitable solvent (e.g., Ethanol, Acetone, Dimethylformamide)

Procedure:

-

Dissolve acetophenone oxime (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-2.0 equivalents) to the solution and stir for a period to form the oximate anion.

-

Add chloroacetic acid or its ester (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an ester was used, hydrolyze the ester to the carboxylic acid by adding an aqueous base and heating.

-

Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification: The crude this compound can be purified by recrystallization. Based on the purification of similar phenoxyacetic acids, recrystallization from hot water or aqueous ethanol is a potential method.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the reviewed literature, the structural motifs present in the molecule suggest potential for several pharmacological effects. Derivatives of phenoxyacetic acid have been reported to possess anti-inflammatory properties, and various oxime derivatives have demonstrated antimicrobial and enzyme-inhibiting activities.

Potential Anti-Inflammatory Activity

The phenoxyacetic acid moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). These drugs typically exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

Below is a conceptual signaling pathway illustrating the potential mechanism of anti-inflammatory action.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Potential Antimicrobial Activity

Oxime derivatives have been investigated for their antimicrobial properties. The mechanism of action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

The following diagram illustrates a generalized workflow for screening antimicrobial activity.

Caption: Workflow for evaluating antimicrobial activity.

Potential Enzyme Inhibition

The aminooxyacetic acid moiety is a known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases. This inhibition occurs through the formation of a stable oxime with the PLP cofactor, rendering the enzyme inactive.

The logical relationship of this enzyme inhibition is depicted below.

References

Unraveling the Potential Mechanism of Action of Carboxymethyl Oxyimino Acetophenone: A Technical Guide for Researchers

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies detailing the mechanism of action, quantitative biological data, and established signaling pathways for Carboxymethyl Oxyimino Acetophenone, also known as (1-Phenylethylideneaminooxy)acetic acid. This guide, therefore, provides an in-depth analysis based on the known biological activities of structurally related compound classes: acetophenone derivatives, oxime ethers, and phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to formulate hypotheses and design experimental strategies to investigate the pharmacological properties of this specific molecule.

Introduction to this compound

This compound is a molecule that integrates three key chemical motifs: an acetophenone core, an oxime ether linkage, and a carboxymethyl group. This unique combination suggests the potential for a diverse range of biological activities, drawing from the known properties of each constituent part. Understanding the established mechanisms of these related compound classes can provide valuable insights into the potential therapeutic applications of this compound.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of this compound can be hypothetically dissected by examining the known pharmacology of its structural components.

Insights from Acetophenone Derivatives

Acetophenones are a class of naturally occurring and synthetic compounds with a broad spectrum of reported biological activities.[1] Research has highlighted their potential as:

-

Antioxidant Agents: Certain acetophenone derivatives, particularly those with hydroxyl substitutions, have demonstrated significant radical-scavenging activity.[2] This is often attributed to their ability to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

-

Anti-inflammatory Agents: The anti-inflammatory effects of some acetophenone analogs are linked to the inhibition of key inflammatory mediators.

-

Antimicrobial and Cytotoxic Agents: Various acetophenone derivatives have been reported to exhibit antimicrobial and cytotoxic activities, suggesting potential applications in infectious diseases and oncology.[1]

The Role of the Oxime Ether Moiety

The oxime ether group is a versatile functional group that has been incorporated into numerous biologically active molecules. Studies on oxime ether derivatives have revealed their involvement in:

-

Neuroprotection and Anti-neuroinflammatory Activity: Recent research on imidazolylacetophenone oxime ethers has shown their potential in the treatment of Alzheimer's disease. These compounds have been found to inhibit neuroinflammation, chelate metal ions, and exhibit antioxidant and neuroprotective properties.[3] Specifically, they can inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory proteins like iNOS and COX-2.[3]

-

Insecticidal Activity: Certain oxime ether derivatives have been developed as potent insecticides.[4] Their mechanism of action often involves disruption of the insect's nervous system or other vital physiological processes.[4]

Contributions of the Phenoxyacetic Acid Moiety

The carboxymethyl group attached via an ether linkage to the oxime is structurally analogous to a phenoxyacetic acid derivative. This class of compounds is well-known for a wide array of pharmacological effects:

-

Anti-inflammatory and Analgesic Effects: Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Mechanistic studies suggest that some of these compounds can reduce markers of oxidative stress and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Anticonvulsant Activity: Certain phenoxyacetic acid derivatives have shown promise as anticonvulsant agents by modulating neuronal excitability.[2]

-

Anticancer Activity: Some derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[5]

-

Metabolic Regulation: Phenylacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment, leading to glucose-stimulated insulin secretion.[6]

Hypothetical Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, several signaling pathways could be modulated by this compound. The following diagrams illustrate these potential pathways and a general workflow for investigating the compound's mechanism of action.

Caption: Potential anti-inflammatory mechanism via inhibition of NF-kB and MAPK pathways.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Quantitative Data from Related Compound Classes

While specific quantitative data for this compound is unavailable, the following table summarizes the types of data that are typically generated for analogous compounds. This serves as a template for future experimental data presentation.

| Compound Class | Assay Type | Target/Endpoint | Potency (IC₅₀/EC₅₀) | Reference |

| Acetophenone Derivatives | DPPH radical scavenging | Antioxidant activity | Varies (µM range) | [2] |

| Cell viability (e.g., MTT) | Cytotoxicity (e.g., HepG2 cells) | Varies (µM range) | [5] | |

| Oxime Ether Derivatives | Nitric Oxide production | Anti-neuroinflammatory | 0.49 µM (for derivative 28) | [3] |

| Insecticidal assay | Lethal Concentration (LC₅₀) | 0.027 mg/mL (for derivative 12p) | [4] | |

| Phenoxyacetic Acid Derivatives | PARP-1 inhibition | Anticancer activity | 6.9 ± 0.7 μM (for a derivative) | [5] |

| FFA1 agonism | Antidiabetic activity | Varies (nM to µM range) | [6] | |

| Carrageenan-induced paw edema | Anti-inflammatory activity | % inhibition | [7] |

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

In Vitro Anti-inflammatory Assays

-

LPS-induced Nitric Oxide Production in Macrophages:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with NO production.

-

A known inhibitor of NO synthesis, such as L-NAME, should be used as a positive control.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Following a similar treatment protocol as above, collect the cell culture supernatants.

-

Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Target-Based Enzyme Inhibition Assays

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzyme with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC₅₀ value for the inhibition of each enzyme isoform.

-

Cellular Signaling Pathway Analysis

-

Western Blotting for NF-κB and MAPK Pathways:

-

Culture relevant cells (e.g., macrophages, cancer cell lines) and treat with the compound for various time points, with and without a pro-inflammatory stimulus.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38).

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the protein bands using a chemiluminescence substrate.

-

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, a comprehensive analysis of its structural components provides a strong foundation for future research. The acetophenone core, oxime ether linkage, and carboxymethyl group suggest a high potential for antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The experimental protocols and hypothetical frameworks presented in this guide offer a clear roadmap for researchers to systematically investigate the pharmacological properties of this promising compound. The elucidation of its precise molecular targets and signaling pathways will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: CAS Number 1205-09-0

Compound Name: Acetophenone O-(carboxymethyl)oxime Synonyms: 2-[(E)-1-phenylethylideneamino]oxyacetic acid, (1-Phenylethylideneaminooxy)acetic acid CAS Number: 1205-09-0

Introduction

This technical guide provides a summary of the available physicochemical properties of CAS 1205-09-0 and outlines its primary use as a building block in organic synthesis.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of Acetophenone O-(carboxymethyl)oxime is presented in the table below. This data is essential for researchers in designing synthetic routes and for professionals in drug development for understanding the compound's basic characteristics.

| Property | Value | Reference |

| IUPAC Name | 2-[(E)-1-phenylethylideneamino]oxyacetic acid | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| Appearance | Solid (form may vary) | |

| Boiling Point | 335.3 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| InChI Key | RCSPUQDYCFCXCV-DHZHZOJOSA-N | |

| SMILES | CC(=NOCC(=O)O)C1=CC=CC=C1 |

Applications in Research and Development

The primary application of Acetophenone O-(carboxymethyl)oxime within the scientific community is as a chemical intermediate . Its bifunctional nature, possessing both a carboxylic acid group and an oxime ether linkage, makes it a valuable precursor for the synthesis of a variety of organic molecules. Researchers in medicinal chemistry and drug discovery may utilize this compound as a starting material for the creation of novel compounds with potential therapeutic activities.

While specific biological activities for CAS 1205-09-0 are not well-documented in publicly available literature, compounds with similar structural features, such as oxime ethers and carboxylic acids, have been explored for a range of bioactivities, including:

-

Antimicrobial and Antifungal Agents: The oxime functional group is a component of various compounds with demonstrated antimicrobial and antifungal properties.

-

Anti-inflammatory Agents: Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

-

Antioxidant Properties: The aromatic ring and other functional groups could potentially contribute to antioxidant activity.

It is important to note that these are potential areas of investigation based on chemical structure similarity, and specific experimental data for CAS 1205-09-0 is lacking.

Experimental Information

A thorough search of scientific literature did not yield specific experimental protocols detailing the biological evaluation of Acetophenone O-(carboxymethyl)oxime. Similarly, no information regarding its involvement in specific signaling pathways was found. The absence of this data indicates that the compound is likely utilized earlier in the research and development pipeline, primarily in the synthesis of new chemical entities.

For researchers interested in exploring the potential biological activities of this compound, standard experimental workflows for assessing antimicrobial, anti-inflammatory, or antioxidant properties would be applicable.

Logical Workflow for Synthesis and Potential Screening

The following diagram illustrates a logical workflow for the utilization of Acetophenone O-(carboxymethyl)oxime in a research context, from synthesis to potential biological screening.

Navigating the Bioactive Landscape of Acetophenone Oxime Ethers: A Technical Guide for Researchers

Disclaimer: Due to the limited availability of specific biological activity data for "Carboxymethyl oxyimino acetophenone," this technical guide provides an in-depth overview of the biological activities of the broader class of acetophenone oxime ethers and their derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

Acetophenone derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The incorporation of an oxime ether functional group, particularly one bearing a carboxylic acid moiety, can significantly modulate their physicochemical and pharmacological properties. This guide explores the multifaceted biological activities of acetophenone oxime ethers and related derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the quantitative biological data, detailed experimental protocols for their evaluation, and the putative signaling pathways through which they exert their effects.

Antimicrobial Activity of Acetophenone Derivatives

Derivatives of acetophenone have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The structural features of these compounds play a crucial role in determining their antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various acetophenone oxime derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported antimicrobial activities for a selection of these compounds against various microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aminoacetophenoneoxime Schiff Bases | Ligand L2 | Staphylococcus aureus | 8000 | [1] |

| Ligand L2 | Candida glabrata | 5500 | [1] | |

| O-benzylhydroxylamine derived oximes | Compound 44 | Escherichia coli | 3.13-6.25 | [2] |

| Compound 44 | Pseudomonas aeruginosa | 3.13-6.25 | [2] | |

| Compound 44 | Bacillus subtilis | 3.13-6.25 | [2] | |

| Compound 44 | Staphylococcus aureus | 3.13-6.25 | [2] | |

| Pyrazoline and Hydrazone Derivatives | Compounds 22 and 24 | Enterococcus faecalis | 32 | [3] |

| Compounds 5, 19, 24 | Staphylococcus aureus | 64 | [3] | |

| Compound 5 | Candida albicans | 64 | [3] | |

| Acetophenone Oximes and Esters | Acetophenone oxime | Aspergillus niger | 100% inhibition at 30 ppm | [4] |

| 4-methylacetophenone oxime terphthaloyl ester | Aspergillus niger | 100% inhibition at 30 ppm | [4] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Figure 1. Workflow for MIC determination using the broth microdilution method.

-

Preparation of Materials : A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). The appropriate growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is also prepared. A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution : In a 96-well microtiter plate, serial two-fold dilutions of the test compound are made in the growth medium.

-

Inoculation : A standardized volume of the microbial inoculum is added to each well containing the diluted compound.

-

Controls : Positive controls (wells with medium and inoculum but no compound) and negative controls (wells with medium only) are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity of Acetophenone Oxime Ethers

Acetophenone oxime ethers have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.[5]

Quantitative Anticancer Data

The in vitro anticancer activity of acetophenone oxime ethers is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-acetophenone O-2-morpholinoethyl oxime | A-549 (Lung) | ~30 | [6] |

| Caco-2 (Colon) | ~30 | [6] | |

| HeLa (Cervical) | ~30 | [6] | |

| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | Caco-2 (Colon) | 116 µg/mL | [6] |

| HeLa (Cervical) | 28 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 2. Workflow for the MTT cytotoxicity assay.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization : A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

Putative Anticancer Signaling Pathways

Oxime derivatives have been reported to exert their anticancer effects through the modulation of various kinase signaling pathways that are often dysregulated in cancer.[5]

Figure 3. Putative signaling pathways targeted by anticancer acetophenone oxime derivatives.

Anti-inflammatory Activity of Acetophenone Derivatives

Several acetophenone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.

| Compound | Dose | Paw Edema Inhibition (%) | Reference |

| Tremetone | Not specified | "Extremely anti-inflammatory" | [7] |

| Non-benzofuran acetophenones 5 & 6 | Not specified | "Significant response" | [7] |

| Acetophenone semicarbazone (ASC) | 50 mg/kg (p.o.) | Comparable to standard drug | [8] |

| Indole-Chalcone Hybrid 4 | 10 mg/kg (i.p.) | Highest efficacy in the series | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Figure 4. Workflow for the carrageenan-induced paw edema assay.

-

Animal Grouping and Dosing : Animals, typically rats, are divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the test compound). The compounds are usually administered orally or intraperitoneally.

-

Edema Induction : After a specific period (e.g., 30-60 minutes) post-dosing, a phlogistic agent like carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement : The volume of the paw is measured before and at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition : The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of acetophenone derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Figure 5. Simplified representation of the anti-inflammatory mechanism of action.

Conclusion and Future Directions

The diverse biological activities of acetophenone oxime ethers and their derivatives highlight their potential as a versatile scaffold for the development of new therapeutic agents. The available data indicates promising antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. In particular, a systematic investigation of compounds bearing the carboxymethyl oxyimino moiety is warranted to elucidate the specific contribution of this functional group to the observed biological effects. Furthermore, detailed mechanistic studies are required to fully understand the molecular targets and signaling pathways involved, which will be crucial for the rational design and optimization of novel drug candidates based on the acetophenone oxime ether scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. arpgweb.com [arpgweb.com]

- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Carboxymethyl Oxyimino Acetophenone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. The core structure, characterized by an acetophenone skeleton linked to a carboxymethyl group via an oxime ether bridge, provides a versatile scaffold for chemical modification. This flexibility allows for the fine-tuning of physicochemical properties and biological activities, making these compounds attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a two-step process: oximation of the parent acetophenone followed by O-alkylation with a carboxymethylating agent.

General Synthetic Pathway

The general synthetic route involves the reaction of a substituted acetophenone with hydroxylamine hydrochloride to form the corresponding acetophenone oxime. This intermediate is then reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate) in the presence of a base to yield the this compound ester. Subsequent hydrolysis of the ester group affords the final carboxylic acid derivative.

Caption: General synthetic scheme for this compound Derivatives.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Oxime [1][2][3]

-

A mixture of the substituted acetophenone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) is dissolved in a suitable solvent such as ethanol.[1]

-

A base, typically potassium hydroxide or pyridine, is added to the mixture.[1][2]

-

The reaction mixture is refluxed for a period of 30 to 75 minutes.[1]

-

After cooling, the mixture is poured into ice-water to precipitate the product.[1]

-

The crude acetophenone oxime is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent like diethyl ether or petroleum ether can be performed for purification.[1]

Protocol 2: Synthesis of this compound Ester

-

The synthesized acetophenone oxime (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

A base, for instance, potassium carbonate or sodium hydride, is added to the solution to deprotonate the oxime hydroxyl group.

-

Ethyl chloroacetate (1.1 equivalents) is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ester.

-

Purification can be achieved by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound Derivative

-

The this compound ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide, is added.

-

The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the final this compound derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogs have been investigated for a variety of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. The nature and position of substituents on the acetophenone ring, as well as modifications of the carboxymethyl group, can significantly influence their potency and selectivity.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of acetophenone oxime ethers as antimicrobial and antifungal agents.[1][4][5][6] While specific data for carboxymethyl derivatives is limited, the broader class of O-substituted acetophenone oximes has shown promising activity.

| Compound/Analog | Target Organism | Activity | Reference |

| 4-Hydroxyacetophenone oxime | Aspergillus niger | 100% inhibition at 30 ppm | [1] |

| 4-Methylacetophenone oxime | Aspergillus niger | 100% inhibition at 30 ppm | [1] |

| Acetophenone oxime | Aspergillus niger | 100% inhibition at 30 ppm | [1] |

| O-benzyl oxime derivative 16 | Pseudomonas aeruginosa | MIC: 6.25 µg/mL | [5] |

| O-benzyl oxime derivative 21 | Staphylococcus aureus | MIC: 6.25 µg/mL | [5] |

| O-benzyl oxime derivative 33 | Candida albicans | MIC: 6.25 µg/mL | [5] |

| Hydroxyacetophenone derivative 4 | E. coli | Good antibacterial activity | [6] |

| Hydroxyacetophenone derivative 4 | K. pneumoniae | Good antibacterial activity | [6] |

Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method) [1]

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared and incorporated into molten Sabouraud Dextrose Agar at a concentration of 30 ppm.[1]

-

The agar is poured into sterile Petri dishes and allowed to solidify.

-

A standardized inoculum of the fungal strain (Aspergillus niger) is spot-inoculated onto the surface of the agar plates.

-

The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 3-5 days).

-

The growth of the fungus on the test plates is compared to that on a control plate (containing only the solvent) to determine the percentage of inhibition.

-

Commercially available antifungal agents (e.g., clotrimazole, daktarin) are used as positive controls.[1]

Anticonvulsant Activity

Acetophenone oxime derivatives have been explored for their potential as anticonvulsant agents.[7][8][9][10][11] The mechanism of action is often linked to the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

| Compound/Analog | Test Model | Activity (ED50) | Reference |

| Dibenzofuranone-oxime derivative 1e | Corazole antagonism test | 100% protection at 20 mg/kg | [7] |

| Nafimidone oxime ester derivatives | MES and ScM tests | Active | [11] |

| Quinazolin-4(3H)-one derivative 8b | PTZ-induced seizure test | Favorable anticonvulsant activity | [9] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [7][11]

-

Male Swiss mice are used for the study.

-

The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a specified period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose of the compound that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.

-

A vehicle control group and a standard anticonvulsant drug (e.g., phenytoin) group are included in the experiment.

Cytotoxic Activity

The cytotoxic potential of oxime ethers against various cancer cell lines has been investigated.[12][13] Natural acetophenone derivatives have also demonstrated anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.[13]

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

| Paeonol (natural acetophenone) | Various cancer cells | Induces apoptosis, inhibits proliferation | [13] |

| Acronyculatin P-R (77-79) | MCF-7 (breast cancer) | 40.4 - 69.1 µM | [13] |

| Imidazolylacetophenone oxime ether 3 | Human neuroblastoma | 82.18 μM | [14] |

| Thiophene oxime ethers | HeLa cells | No cytotoxicity at 1-10 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity [12]

-

Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.[12]

-

The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100, and 250 µg/mL) for a specified duration (e.g., 24 hours).[12]

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The diverse biological activities of this compound derivatives and their analogs can be attributed to their interaction with various molecular targets. While the precise mechanisms for this specific class are still under investigation, insights can be drawn from related acetophenone and oxime ether compounds.

Potential Antimicrobial Mechanisms

The antimicrobial action of some oxime ethers may involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

Caption: Inhibition of bacterial fatty acid synthesis by acetophenone oxime ethers.

Potential Anticonvulsant Mechanisms

The anticonvulsant properties of related compounds have been linked to the modulation of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal inhibition.

Caption: Modulation of the GABA-A receptor by acetophenone oxime derivatives.

Potential Anticancer Mechanisms

Natural acetophenones like paeonol have been shown to exert their anticancer effects by modulating multiple signaling pathways, including those involved in apoptosis and cell proliferation.[13]

Caption: Modulation of cancer cell signaling pathways by acetophenone derivatives.

Conclusion

This compound derivatives and their analogs constitute a versatile and promising class of compounds for drug discovery. Their straightforward synthesis allows for the generation of diverse libraries for biological screening. The available data on related O-substituted acetophenone oximes indicate significant potential for antimicrobial, anticonvulsant, and cytotoxic activities. Further research, particularly focused on establishing detailed structure-activity relationships and elucidating the specific molecular mechanisms of action for the carboxymethyl derivatives, is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring this exciting area of medicinal chemistry.

References

- 1. arpgweb.com [arpgweb.com]

- 2. arpgweb.com [arpgweb.com]

- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, stereochemistry and antimicrobial studies of novel oxime ethers of aza/diazabicycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p-Trifluoroacetophenone Oxime Ester Derivatives: Synthesis, Antimicrobial and Cytotoxic Evaluation and Molecular Modeling Studies | Bentham Science [eurekaselect.com]

Spectroscopic and Structural Elucidation of Carboxymethyl Oxyimino Acetophenone: A Technical Overview

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) for Carboxymethyl Oxyimino Acetophenone (CAS 1205-09-0) could not be located. The synthesis of this compound is not widely documented in accessible literature, and as such, detailed experimental protocols for its specific spectroscopic analysis are unavailable.

This guide, therefore, provides a general framework for the spectroscopic characterization of such a molecule. To offer valuable context, this document includes published spectroscopic data for the closely related precursor, Acetophenone Oxime , which provides a foundational understanding of the core chemical scaffold. The experimental protocols and diagrams presented are generalized representations of standard analytical practices in organic chemistry.

Spectroscopic Data of a Related Precursor: Acetophenone Oxime

To provide a relevant spectroscopic reference, the following tables summarize the publicly available data for Acetophenone Oxime, a key precursor in the potential synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Data for Acetophenone Oxime

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.24 | s | 1H | OH (oxime) - Major Isomer |

| 7.65 | d | 2H | Aromatic-CH - Major Isomer |

| 7.38 - 7.32 | m | 3H | Aromatic-CH - Major Isomer |

| 2.15 | s | 3H | CH₃ - Major Isomer |

| 11.23 | s | 1H | OH (oxime) - Minor Isomer |

| 7.94 | d | 2H | Aromatic-CH - Minor Isomer |

| 7.52 - 7.49 | m | 3H | Aromatic-CH - Minor Isomer |

| 2.56 | s | 3H | CH₃ - Minor Isomer |

¹³C NMR (Carbon NMR) Data

Note: Specific ¹³C NMR data for Acetophenone Oxime was not found in the immediate search results. The data below is a general estimation based on the structure and known chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C=N (oxime) |

| ~135-140 | Aromatic C (quaternary) |

| ~125-130 | Aromatic CH |

| ~10-15 | CH₃ |

Infrared (IR) Spectroscopy Data for Acetophenone Oxime[1][2]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3212 | O-H stretch (oxime) |

| 1497 | C=N stretch (imine/oxime) |

Mass Spectrometry (MS) Data for Acetophenone Oxime[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 75 | [M]⁺ (Molecular Ion) |

| 118 | 22 | [M-OH]⁺ |

| 106 | 40 | [M-C₂H₃]⁺ |

| 94 | 42 | [M-C₂H₃N]⁺ |

| 77 | 100 | [C₆H₅]⁺ (Phenyl Cation) |

Generalized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.[3][4]

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[3]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Additional experiments like DEPT, COSY, and HSQC can be performed to aid in structural elucidation.[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[6]

-

Nujol Mull : Grind the sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[6]

-

Solution : Dissolve the sample in a solvent that has minimal absorption in the IR region of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[6]

-

-

Data Acquisition :

-

A background spectrum of the KBr pellet, salt plates, or solvent is recorded.

-

The sample is placed in the instrument's beam path.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[7][8]

-

Ionization : The sample molecules are ionized. Common methods include Electron Ionization (EI) for volatile compounds or soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.[7][9]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[7][8]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship for Structural Confirmation

Caption: A diagram illustrating how data from NMR, IR, and MS are integrated to confirm a chemical structure.

References

- 1. arpgweb.com [arpgweb.com]

- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

The Solubility Profile of Carboxymethyl Oxyimino Acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxymethyl Oxyimino Acetophenone

This compound, also known by its synonyms (1-Phenyl-ethylideneaminooxy)-acetic acid and 2-[(E)-1-phenylethylideneamino]oxyacetic acid, is an organic compound with the molecular formula C10H11NO3.[1][] It belongs to the class of acetophenone derivatives and is specifically an O-substituted oxime.[1] The structure of this compound incorporates a hydrophobic aromatic ring and a polar carboxymethyl group attached to an oxyimino bridge. This unique combination of functional groups suggests a nuanced solubility profile that is critical to understand for its application in various scientific and pharmaceutical contexts. The significance of this compound is rooted in its potential as a precursor in organic synthesis and its investigated biological properties, which include antimicrobial and anti-inflammatory activities.[1]

Expected Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The presence of both polar and non-polar regions in this compound indicates that its solubility will be highly dependent on the solvent system.

Factors Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of the carboxymethyl group is expected to significantly enhance solubility in polar protic solvents like water, alcohols, and other solvents capable of hydrogen bonding. The acidic nature of the carboxylic acid group also means that the solubility of this compound will be pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water.

-

Oxyimino Group (C=N-O-): The oxyimino group is polar and can act as a hydrogen bond acceptor. This group contributes to the overall polarity of the molecule and its potential to interact with polar solvents.

-

Acetophenone Moiety (C6H5-C(CH3)=): The phenyl group is non-polar and hydrophobic. This part of the molecule will favor solubility in non-polar or weakly polar organic solvents.

Expected Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of the carboxylic acid group, this compound is expected to have moderate to good solubility in these solvents, particularly at higher pH values for aqueous solutions. The related compound, acetophenone oxime, is described as slightly soluble in water and soluble in ethyl alcohol.[3][4] The addition of the carboxymethyl group in this compound is likely to increase its aqueous solubility compared to acetophenone oxime.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic acetophenone portion of the molecule will promote some solubility in non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in strongly non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound using the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizing Key Concepts

The following diagrams illustrate the key structural factors influencing the solubility of this compound and the experimental workflow for its determination.

References

A Technical Guide to the Reactivity of the Oxyimino Group in Acetophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the oxyimino functional group (=N-OH) in acetophenone derivatives. Acetophenone oximes are versatile synthetic intermediates, prized for their ability to undergo a variety of transformations, leading to valuable nitrogen-containing compounds. Their reactivity is central to the synthesis of amides, amines, and complex N-heterocycles, making them highly relevant in medicinal chemistry and materials science. This document details the primary reaction pathways, provides specific experimental protocols, summarizes quantitative data, and illustrates key mechanisms and workflows.

Synthesis of Acetophenone Oxime

The foundational step for exploring this reactivity is the synthesis of the oxime itself. This is typically achieved through a condensation reaction between acetophenone and hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base.[1][2] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond.[1]

General Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for Carboxymethyl oxyimino acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone is a derivative of acetophenone belonging to the class of oxime ethers. Oxime ethers are a significant class of organic compounds characterized by the >C=N-O-R moiety. The incorporation of this functional group can impart a wide range of biological activities to a molecule.[1][2][3] While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry and drug discovery.

Oxime ethers have been investigated for various therapeutic properties, including antimicrobial, antifungal, antidepressant, and anticancer activities.[1][2][3] The presence of the carboxymethyl group in this compound introduces a carboxylic acid functionality, which can influence the compound's polarity, solubility, and ability to interact with biological targets. This feature may be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the parent acetophenone oxime structure.

These application notes provide a generalized experimental protocol for the synthesis and characterization of this compound, based on established methods for the preparation of acetophenone oximes and their subsequent etherification.[4][5][6][7]

Potential Biological Activities of Oxime Ether Derivatives

The following table summarizes the range of biological activities that have been reported for various oxime ether derivatives. This information provides a basis for the potential screening and evaluation of this compound.

| Biological Activity | Description | Reference Compounds/Derivatives |

| Antifungal | Inhibition of fungal growth. | Oxiconazole, an acetophenone-oxime derivative, is used as an antifungal drug.[1][2] |

| Antibacterial | Inhibition of bacterial growth. | Roxithromycin, a macrolide antibiotic, contains an oxime ether moiety. |

| Antidepressant | Modulation of neurotransmitter activity. | Fluvoxamine is an antidepressant drug featuring an oxime ether structure.[1][2] |

| Anticancer | Inhibition of cancer cell proliferation. | Various oxime ether derivatives have been synthesized and evaluated for their anticancer properties.[1] |

| Herbicidal | Inhibition of plant growth. | Certain oxime esters have shown herbicidal activity.[4] |

Experimental Protocols

The following is a generalized two-step protocol for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Part 1: Synthesis of Acetophenone Oxime

This procedure outlines the synthesis of the intermediate, acetophenone oxime, from acetophenone.[4][5][8]

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

-

Slowly add the basic hydroxylamine solution to the stirred solution of acetophenone at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water.

-

A solid precipitate of acetophenone oxime should form. If not, acidification with a dilute acid (e.g., HCl) may be necessary.

-

Collect the crude product by filtration and wash it with cold water.

-

Purify the crude acetophenone oxime by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum.

-

Characterize the product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[9]

Part 2: Synthesis of this compound

This procedure describes the etherification of acetophenone oxime to yield the final product.[6][7]

Materials:

-

Acetophenone oxime (from Part 1)

-

Sodium chloroacetate or chloroacetic acid

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., Dimethylformamide (DMF), acetone, or a mixture of polar aprotic and nonpolar solvents)[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Extraction funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization solvent)

Procedure:

-

Dissolve the purified acetophenone oxime in a suitable solvent in a round-bottom flask.

-

Add the base to the solution and stir to form the oximate anion.

-

In a separate container, dissolve sodium chloroacetate (or chloroacetic acid neutralized with a base) in the solvent.

-

Slowly add the solution of the chloroacetate to the stirred solution of the oximate.

-

Heat the reaction mixture at a suitable temperature (e.g., 50-100°C) for several hours.[7]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) has formed, remove it by filtration.

-

Quench the reaction by adding water and then acidify the aqueous layer to protonate the carboxylic acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general structure-activity relationship concept for oxime ethers.

Caption: Proposed two-step synthesis of this compound.

Caption: General Structure-Activity Relationship (SAR) concept for oxime ethers.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Biologically Active Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpgweb.com [arpgweb.com]

- 5. researchgate.net [researchgate.net]

- 6. US20030109740A1 - Method for producing oxime ethers - Google Patents [patents.google.com]

- 7. KR870001679B1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds - Google Patents [patents.google.com]

- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Laboratory Synthesis of (E)-2-((1-phenylethylidene)aminooxy)acetic acid

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Carboxymethyl oxyimino acetophenone, systematically named (E)-2-((1-phenylethylidene)aminooxy)acetic acid. This compound serves as a valuable intermediate in the development of various organic molecules and pharmaceutical agents. The protocol details a two-step synthesis process: the initial formation of Acetophenone Oxime, followed by its O-alkylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and workflow visualizations to ensure reproducibility and safety.

Introduction and Application

This compound is an organic compound characterized by an oxime ether linkage functionalized with a carboxylic acid. This structure makes it a versatile building block in medicinal chemistry and materials science. The oxime ether moiety is found in various biologically active molecules, and the terminal carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. Its synthesis is a straightforward and illustrative example of oximation and Williamson ether synthesis, fundamental reactions in organic chemistry.

Overall Synthesis Pathway

The synthesis is performed in two primary stages:

-

Oximation: Acetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form the intermediate, Acetophenone Oxime.

-

O-Alkylation: The Acetophenone Oxime is then alkylated using sodium chloroacetate in a basic medium to yield the final product, this compound.

Caption: Overall two-step reaction scheme for the synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood. Hydroxylamine hydrochloride and chloroacetic acid derivatives are toxic and corrosive; handle with care.

Protocol 1: Synthesis of Acetophenone Oxime (Intermediate)

This protocol is adapted from established oximation procedures.[1][2][3]

Materials and Reagents:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium acetate (NaOAc)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 mL of deionized water. To this, add a solution of 3.0 g of potassium hydroxide dissolved in 5 mL of water.[1] Alternatively, a milder base like sodium acetate can be used.[2]

-

Reaction Initiation: Add 8.0 g of acetophenone to the flask. Add ethanol in small portions down the reflux condenser while heating until the solution becomes clear.[1]

-

Reflux: Heat the mixture under reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water with vigorous stirring. The crude acetophenone oxime will precipitate as a white solid.[1]

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from petroleum ether or a dilute ethanol-water mixture to yield colorless needles.[1]

-

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by measuring its melting point (expected: ~59-60 °C) and acquiring IR and NMR spectra.[1][5]

Protocol 2: Synthesis of this compound (Final Product)

This step involves the O-alkylation of the oxime intermediate.

Materials and Reagents:

-

Acetophenone Oxime (from Protocol 1)

-

Sodium chloroacetate (or Chloroacetic acid and NaOH)

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Ethanol as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

-

Preparation of Oxime Anion: In a 250 mL round-bottom flask, dissolve the synthesized Acetophenone Oxime (e.g., 5.0 g) in the chosen solvent (e.g., 50 mL DMF). Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the oxime hydroxyl group. Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Prepare a solution of sodium chloroacetate (1.1 molar equivalents) in a minimal amount of water or solvent and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold water. Acidify the aqueous solution to a pH of ~3-4 with dilute hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Filter the crude solid product, wash it thoroughly with cold water to remove inorganic salts, and then recrystallize it from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Drying and Characterization: Dry the purified product under vacuum. Record the final yield, melting point, and characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Oximation | Step 2: O-Alkylation |

| Key Reagents | Acetophenone, NH₂OH·HCl | Acetophenone Oxime, Sodium Chloroacetate |

| Base | KOH or NaOAc | Sodium Hydroxide |

| Solvent | Ethanol/Water | DMF or Ethanol |

| Temperature | Reflux (~80 °C) | 60-70 °C |

| Reaction Time | 1-2 hours | 4-6 hours |

| Typical Yield | >85%[1] | 70-85% (expected) |

Table 2: Expected Characterization Data

| Compound | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| Acetophenone Oxime | 59-60 °C[1] | 11.2 (s, 1H, -OH), 7.3-7.7 (m, 5H, Ar-H), 2.1-2.3 (s, 3H, -CH₃)[3][5] | 3200-3400 (O-H stretch), 1640 (C=N stretch) |

| This compound | Varies | 10-12 (br s, 1H, -COOH), 7.3-7.8 (m, 5H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 2.3 (s, 3H, -CH₃) | 2500-3300 (O-H of COOH), 1720 (C=O stretch), 1630 (C=N stretch) |

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow from starting materials to final analysis.

Caption: Laboratory workflow from synthesis to final analysis.

References

The Synthetic Potential of Carboxymethyl Oxyimino Acetophenone: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release